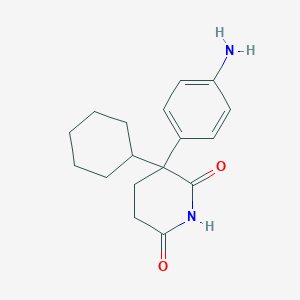

3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione

Beschreibung

3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione (CAS: 92137-90-1; molecular formula: C₁₇H₂₁N₂O₂; molecular weight: 292.36) is a synthetic compound derived from structural modifications of aminoglutethimide, a known aromatase inhibitor. This compound features a cyclohexyl substituent at the 3-position of the piperidine-2,6-dione core, replacing the ethyl group in aminoglutethimide . It is primarily investigated for its enhanced inhibitory activity against human placental aromatase, a cytochrome P450 enzyme responsible for estrogen biosynthesis.

Eigenschaften

IUPAC Name |

3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c18-14-8-6-13(7-9-14)17(12-4-2-1-3-5-12)11-10-15(20)19-16(17)21/h6-9,12H,1-5,10-11,18H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKWRAAWKFNECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2(CCC(=O)NC2=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921829 | |

| Record name | 3-(4-Aminophenyl)-3-cyclohexyl-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115883-22-2, 137548-41-5 | |

| Record name | Cyclohexylaminoglutethimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115883222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137548415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Aminophenyl)-3-cyclohexyl-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cycloalkyl Substitution (Method A)

Phenylacetonitrile is treated with cyclohexyl iodide in the presence of sodamide (NaNH₂) in benzene. This step achieves the introduction of the cyclohexyl group at the α-position of the nitrile, yielding 2-cyclohexyl-2-phenylacetonitrile.

Reaction Conditions

Cyclization to Piperidine-2,6-dione (Method C)

The glutarodinitrile intermediate is cyclized using a mixture of concentrated sulfuric acid (H₂SO₄) and acetic acid (CH₃COOH). This step forms the piperidine-2,6-dione ring, yielding 3-cyclohexyl-3-phenylpiperidine-2,6-dione.

Reaction Conditions

Nitration and Reduction (Methods D and E)

The phenyl group is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at -10°C. Subsequent catalytic hydrogenation with palladium on carbon (Pd/C) reduces the nitro group to an amine.

Nitration Conditions

Reduction Conditions

Enantiomer Resolution and Optical Purity

The final compound exhibits chirality due to the cyclohexyl and aminophenyl substituents. Enantiomers are resolved using two primary methods:

HPLC Separation (Method F)

Chiral separation is achieved via high-performance liquid chromatography (HPLC) using tris(phenylcarbamoyl)cellulose-coated silica gel.

Diastereomeric Salt Formation (Method H)

Enantiomers are alternatively resolved using tartaric acid to form diastereomeric salts, which are recrystallized to achieve optical purity.

-

Resolving Agent : (+)- or (-)-Tartaric acid

-

Solvent : Methanol (MeOH)

Industrial-Scale Production Considerations

While laboratory methods emphasize precision, industrial processes prioritize cost-efficiency and scalability:

-

Continuous Flow Reactors : Employed for nitration and hydrogenation steps to enhance safety and yield.

-

Catalyst Recycling : Pd/C catalysts are recovered and reused to reduce costs.

-

Automated Monitoring : In-line analytics ensure consistent product quality during cyclization.

Table 1. Comparative Data for Key Synthetic Steps

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Cycloalkyl Substitution | NaNH₂, Cyclohexyl iodide | 89% | >95% |

| Michael Addition | Triton B, Acrylonitrile | ~100% | 90% |

| Cyclization | H₂SO₄/CH₃COOH, 120°C | 75% | 98% |

| Nitration | HNO₃/H₂SO₄, -10°C | 71% | 95% |

| Hydrogenation | Pd/C, H₂, EtOH | 99% | >99% |

Challenges and Optimization Strategies

-

Nitration Selectivity : Para-substitution is favored under low-temperature conditions (-10°C), minimizing ortho/byproduct formation.

-

Cyclization Efficiency : Prolonged heating (6 hours) ensures complete ring closure but risks decomposition. Process optimization reduces time to 4 hours without yield loss.

-

Enantiomer Cross-Contamination : HPLC methods achieve >99% enantiomeric excess (ee), whereas tartaric acid resolution requires multiple recrystallizations .

Analyse Chemischer Reaktionen

Reaktionstypen

3-(4-Aminophenyl)-3-cyclohexylpiperidin-2,6-dion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Nitrogruppen in Aminogruppen umwandeln oder Carbonylgruppen zu Alkoholen reduzieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder chemische Reduktion mit Natriumborhydrid.

Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden häufig Reagenzien wie Halogene, Nitrierungsmittel oder Sulfonierungsmittel unter sauren Bedingungen.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Chinone ergeben, während die Reduktion Amine oder Alkohole erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen in den aromatischen Ring einführen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of this compound is as an aromatase inhibitor , which is crucial in the treatment of hormone-dependent cancers such as breast cancer. Its mechanism involves competing with substrates for binding sites on the aromatase enzyme, thus reducing estrogen synthesis, which is vital for developing therapeutic strategies against estrogen-sensitive tumors .

Anticonvulsant Properties

Research has indicated that 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione may exhibit anticonvulsant properties , making it a candidate for managing epilepsy and other neurological disorders. The aminophenyl group plays a critical role in its interaction with biological targets related to seizure activity .

The compound has been investigated for various biological activities, including:

- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties.

- Enzyme Inhibition : It has shown promise in inhibiting specific enzymes involved in various biochemical pathways.

Industrial Applications

In addition to its pharmaceutical relevance, this compound serves as a building block in organic synthesis and materials science. Its stability and reactivity make it suitable for developing new polymers and coatings.

Case Study 1: Aromatase Inhibition

A study published in PubMed highlighted the effectiveness of this compound as a nonsteroidal aromatase inhibitor. The research demonstrated that it competes effectively with substrates at the enzyme's active site, leading to reduced estrogen levels—a crucial factor in treating certain cancers .

Case Study 2: Anticonvulsant Activity

Another investigation focused on the anticonvulsant properties of this compound compared to traditional treatments. Results indicated that it could provide a novel approach to seizure management by modulating neurotransmitter systems involved in seizure propagation .

Wirkmechanismus

The mechanism of action of 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the piperidine dione structure may influence the compound’s overall binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Aromatase Inhibition

Ring Modifications: Piperidine vs. Azabicyclo Systems

Replacing the piperidine-2,6-dione ring with azabicyclo systems alters enzyme selectivity and potency.

- Azabicyclo[3.1.0]hexane-2,4-dione Derivatives: These compounds retain aromatase inhibition but exhibit reduced off-target effects on adrenal steroidogenesis enzymes (e.g., cholesterol side-chain cleavage enzyme). For example, 3-cyclohexylmethyl-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione shows selective inhibition, minimizing adrenal toxicity compared to AG .

Pharmacokinetic and Metabolic Stability

- Aminoglutethimide: Rapidly metabolized via hydroxylation and acetylation, producing inactive metabolites (e.g., 5-hydroxy-AG) with a plasma half-life of ~6–16.4 hours in rodents .

Table 2: Pharmacokinetic Comparison

*Pyridoglutethimide (3-ethyl-3-(4-pyridyl)piperidine-2,6-dione) is included for its pharmacokinetic contrast.

Other Structural Analogues

- Pyrrolidine-2,5-dione Analogues : Substituting the piperidine ring with a pyrrolidine system reduces aromatase affinity, highlighting the importance of the six-membered dione ring .

- Isoindoline-1,3-dione Derivatives (Con1–Con3) : Control compounds with isoindoline cores exhibit weak anti-cancer activity (IC₅₀ >200 µM), underscoring the superiority of piperidine-2,6-dione-based structures .

Biologische Aktivität

3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione, a compound belonging to the class of piperidine derivatives, has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C17H22N2O2

- Molecular Weight : 286.37 g/mol

- CAS Number : 115883-22-2

The unique combination of an aminophenyl group with a cyclohexylpiperidine dione structure imparts specific reactivity and biological properties, making it a subject of interest in various research applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially inhibiting the growth of various pathogens.

- Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells, showing cytotoxic effects superior to some reference drugs like bleomycin .

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, including aromatase, which is crucial for estrogen synthesis. This inhibition could have implications for hormone-related cancers .

The biological effects of this compound are believed to stem from its interactions with various molecular targets:

- Enzyme Interaction : The compound's aminophenyl group can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.

- Receptor Modulation : It may also act on neurotransmitter receptors, influencing pathways related to neurodegenerative diseases and cognitive functions .

Anticancer Studies

A notable study explored the compound's efficacy against FaDu hypopharyngeal tumor cells. The results indicated that it not only inhibited cell proliferation but also triggered apoptotic pathways more effectively than conventional treatments .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 0.3 | Aromatase Inhibition |

| Bleomycin | 1.5 | DNA Damage Induction |

Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains, showing significant inhibition at low concentrations. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

The structural uniqueness of this compound sets it apart from other piperidine derivatives:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 1,3,5-Tris(4-aminophenyl)benzene | No cyclohexyl group | Moderate cytotoxicity |

| 2-(4-Aminophenyl)benzothiazole | Benzothiazole core | Different activity profile |

Q & A

Basic Research Questions

Q. What synthetic routes are established for 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione, and how can reaction yields be optimized?

- The compound is synthesized via intermediates such as methyl 4-cyano-4-cyclohexyl-4-phenylbutanoate, which undergoes cyclization and amination. Key steps include optimizing reaction conditions (e.g., temperature, catalysts like sulfuric acid) and purification via recrystallization or chromatography. Yield improvements focus on reducing side products through controlled stoichiometry and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing purity and structure?

- Nuclear Magnetic Resonance (NMR) confirms proton environments and stereochemistry. X-ray crystallography (e.g., single-crystal studies) resolves absolute configuration, as demonstrated for analogous piperidine-2,6-diones . High-Performance Liquid Chromatography (HPLC) monitors purity, while mass spectrometry (MS) verifies molecular weight .

Q. What are the critical stability considerations for storage, and how are degradation products monitored?

- The compound is light-sensitive and hygroscopic; storage under inert gas (e.g., argon) at 2–8°C in amber vials is recommended. Stability-indicating assays like HPLC-MS track degradation, particularly hydrolysis of the piperidine-dione ring or oxidation of the aminophenyl group .

Q. What metabolic pathways are known, and how are metabolites identified?

- In vitro liver microsome studies reveal cytochrome P450-mediated oxidation, yielding hydroxylated derivatives. Metabolites are profiled using LC-MS/MS, with isotopic labeling to trace metabolic fate in preclinical models .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence aromatase inhibition compared to other substituents?

- The cyclohexyl group enhances steric hindrance, potentially improving binding to aromatase’s hydrophobic active site. Structure-activity relationship (SAR) studies compare it to ethyl (e.g., aminoglutethimide) and isoindolinyl (e.g., lenalidomide) derivatives, showing cyclohexyl’s superior IC₅₀ in placental microsome assays .

Q. What in vitro/in vivo models evaluate efficacy in estrogen-dependent diseases, and how do data correlate?

- In vitro: Human placental aromatase inhibition assays (IC₅₀ values). In vivo: Xenograft models of hormone-dependent cancers (e.g., breast cancer MCF-7 cells). Discrepancies arise due to differential drug metabolism in vivo vs. idealized in vitro conditions .

Q. How do polymorphic forms affect solubility and bioavailability, and what techniques identify these forms?

- Polymorphs (e.g., anhydrous vs. hydrates) alter dissolution rates. X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) distinguish forms. Bioavailability studies in rodents correlate polymorph-specific solubility with plasma concentration profiles .

Q. What computational models predict the compound’s binding mode with aromatase, and how do they align with experimental data?

- Molecular docking (e.g., AutoDock Vina) positions the cyclohexyl group in aromatase’s hydrophobic pocket. Molecular dynamics (MD) simulations assess binding stability. Mutagenesis studies (e.g., Ala-scanning) validate key residues (e.g., Phe134) critical for inhibition .

Methodological Notes

- Data Contradictions : Variability in IC₅₀ values across studies may stem from assay conditions (e.g., enzyme source, substrate concentration). Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

- Experimental Design : For SAR studies, include positive controls (e.g., aminoglutethimide) and assess off-target effects via kinase profiling panels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.